Chemical structure and properties of 1-(2-Bromophenyl)ethylamine
Chemical structure and properties of 1-(2-Bromophenyl)ethylamine
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical handling, and downstream synthetic utility over generic data listings.
Scaffold Analysis & Synthetic Utility Guide
Executive Summary: The Ortho-Halo Advantage
1-(2-Bromophenyl)ethylamine (CAS: 113899-55-1 [racemic]) is more than a simple chiral building block; it is a bifunctional "privileged" scaffold . Unlike its para- and meta- isomers, the ortho- positioning of the bromine atom relative to the chiral amine center creates a unique steric and electronic environment. This proximity enables rapid access to nitrogen-containing heterocycles (indolines, isoquinolines) via intramolecular metal-catalyzed cross-coupling, making it a high-value node in diversity-oriented synthesis (DOS).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-(2-Bromophenyl)ethanamine |
| Common Name | 2-Bromo-α-methylbenzylamine |
| CAS (Racemic) | 113899-55-1 |
| CAS (R-Isomer) | 113974-24-6 |
| CAS (S-Isomer) | 140632-12-8 |
| Molecular Formula | C₈H₁₀BrN |
| SMILES | CC(N)C1=CC=CC=C1Br |
Physicochemical Constants
Note: Values derived from experimental data of structural analogs and specific commercial certificates of analysis.
| Property | Value | Technical Note |
| Molecular Weight | 200.08 g/mol | Significant Br contribution (79.9 amu). |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/air exposure. |
| Boiling Point | ~253°C (760 mmHg) | High bp requires vacuum distillation (e.g., 110°C @ 15 mmHg) for purification. |
| Density | 1.396 g/mL | Denser than water due to halogenation. |
| Basicity (pKa) | ~9.2 (Estimated) | Slightly less basic than α-methylbenzylamine (9.8) due to inductive withdrawal by o-Br. |
| Solubility | DCM, MeOH, Toluene | Limited water solubility; forms soluble HCl salts. |
Synthetic Pathways & Manufacturing
Primary Synthesis: Reductive Amination
The industrial standard for accessing the racemic scaffold involves the reductive amination of 2-bromoacetophenone. This route is preferred for its scalability and cost-efficiency.
Protocol Logic:
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Condensation: 2-Bromoacetophenone reacts with hydroxylamine or ammonium formate.
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Reduction: The intermediate oxime or imine is reduced. Critical: Care must be taken to avoid debromination (hydrodehalogenation), which is a common side reaction with Pd/C hydrogenation. Hydride donors (NaBH₄) or selective catalysts (Raney Ni under controlled conditions) are preferred.
Enantiomeric Resolution
For drug development, the enantiopure form is essential. Classical resolution remains the most robust method for multi-gram scale purification.
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Resolving Agent: L-(+)-Tartaric acid is highly effective.
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Mechanism: Formation of diastereomeric salts. The (S)-amine typically forms a less soluble tartrate salt in methanol/water mixtures, allowing it to crystallize out, while the (R)-amine remains in the mother liquor.
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Enzymatic Kinetic Resolution: Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) with ethyl acetate can selectively acetylate the (R)-enantiomer, leaving the (S)-amine free.
Visualization: Synthesis & Resolution Workflow
Figure 1: Synthetic workflow from ketone precursor to enantiopure amine via classical resolution.
Reactivity Profile: The "Ortho-Effect"
The defining feature of this molecule is the ortho-bromo substituent . It is not merely a bystander; it is a "latent handle" for intramolecular cyclization.
Divergent Reactivity Map
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N-Functionalization (Standard): The primary amine reacts with acid chlorides, isocyanates, and aldehydes.
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C-N Cross Coupling (Advanced): The ortho-bromo group allows for Pd-catalyzed Buchwald-Hartwig amination.
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Intramolecular Cyclization (High Value): Under Pd(0) catalysis, the nitrogen can displace the bromine to form indoline or indole derivatives. This is a powerful strategy for synthesizing fused heterocycles found in alkaloids.
Visualization: Divergent Reaction Pathways
Figure 2: Divergent reactivity showing the scaffold's utility in accessing amides, indolines, and biaryls.
Applications in Drug Discovery
Indoline & Indole Synthesis
The most significant application of 1-(2-bromophenyl)ethylamine is as a precursor to 2-substituted indolines.
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Mechanism: Intramolecular N-arylation.
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Protocol Insight: Using a bulky phosphine ligand (e.g., BINAP or Xantphos) with Pd(OAc)₂ promotes the ring closure over intermolecular dimerization.
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Relevance: 2-Methylindoline motifs are ubiquitous in GPCR ligands and kinase inhibitors.
Chiral Auxiliaries & Resolution Agents
While less common than unsubstituted α-methylbenzylamine, the ortho-bromo variant is used when steric bulk is required to induce higher diastereoselectivity in subsequent reactions. The bromine atom forces the conformation of the ethyl group into a rigid pocket, enhancing chiral induction.
Positional Scanning in SAR
In Structure-Activity Relationship (SAR) studies, this molecule is used to probe the "ortho-tolerance" of a binding pocket. If a drug candidate with a phenyl ring tolerates this substitution, the bromine provides a vector for further growth (e.g., via Suzuki coupling) to reach additional binding sub-pockets.
Safety & Handling Protocols
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe burns).
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Serious Eye Damage: Category 1.
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Acute Toxicity: Harmful if swallowed (H302).
Handling Guidelines:
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PPE: Full face shield, neoprene gloves, and chemical-resistant lab coat are mandatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation (darkening).
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Neutralization: Spills should be treated with weak acid (citric acid) to neutralize the amine before disposal.
References
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Buchwald-Hartwig Amination Scope: Organic Chemistry Portal. "Buchwald-Hartwig Amination."[1][2] Available at: [Link]
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Chiral Resolution Methodologies: LibreTexts Chemistry. "Racemic Mixtures and the Resolution of Enantiomers." Available at: [Link]
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Indoline Synthesis via Pd-Catalysis: National Institutes of Health (PMC). "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination." Available at: [Link]
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Chemical Properties & CAS Data: PubChem. "(S)-1-(2-Bromophenyl)ethanamine."[3] Available at: [Link]
